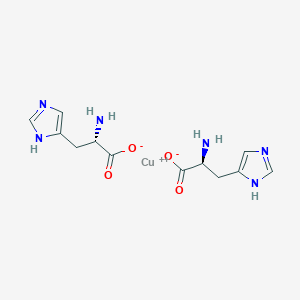
Copper Histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper Histidine, also known as this compound, is a useful research compound. Its molecular formula is C12H16CuN6O4 and its molecular weight is 371.84 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Design and Functionality
Copper histidine plays a crucial role in the design of artificial metalloenzymes, particularly those mimicking the function of lytic polysaccharide monooxygenases (LPMOs). These enzymes are essential for the oxidative depolymerization of polysaccharides, which is vital for biomass conversion in industrial applications. A recent study demonstrated that a designed this compound-brace enzyme effectively catalyzes the breakdown of cellulose and starch, achieving significant turnover rates comparable to native LPMOs .
Mechanistic Studies
Research has shown that the copper-histidine coordination complex is instrumental in understanding the mechanisms of copper-induced disassembly of amyloid fibrils. The interaction between histidine and copper ions leads to structural rearrangements that facilitate the disassembly process, providing insights into amyloid-related diseases .
Treatment of Menkes Disease
Menkes disease, a genetic disorder characterized by copper deficiency, has been treated with this compound injections. Clinical studies involving Japanese patients indicated that this treatment could lead to improvements in symptoms associated with the disease, including congenital abnormalities . The efficacy of this compound as a therapeutic agent is attributed to its ability to restore copper levels in patients.
Copper Chelation Therapy
This compound also serves as a chelating agent in combination therapies for conditions involving excess copper accumulation, such as Wilson's disease. Studies have shown that combining copper-histidine injections with oral disulfiram can enhance treatment outcomes by effectively managing copper levels in the body .
Biomass Conversion
The application of this compound in biomass conversion processes highlights its potential for sustainable energy production. The engineered enzymes utilizing this compound motifs can improve the efficiency of breaking down lignocellulosic materials into fermentable sugars, thereby facilitating biofuel production .
Catalysis
In industrial catalysis, copper-histidine complexes are investigated for their ability to catalyze various oxidation reactions. Their unique coordination chemistry allows them to function effectively under mild conditions, making them suitable for environmentally friendly catalytic processes .
Data Tables
Case Studies
-
Case Study 1: Lytic Polysaccharide Monooxygenase Mimicry
A designed enzyme featuring a this compound-brace motif was shown to degrade polysaccharides effectively, achieving turnover numbers that indicate potential for industrial applications in biomass conversion . -
Case Study 2: Menkes Disease Treatment
Clinical observations from a cohort of Japanese patients receiving this compound therapy revealed notable improvements and highlighted the importance of timely intervention in genetic disorders related to copper metabolism . -
Case Study 3: Copper-Induced Amyloid Disassembly
Investigations into the role of copper-histidine complexes in amyloid fibril disassembly provided insights into potential therapeutic strategies for neurodegenerative diseases characterized by amyloid accumulation .
Eigenschaften
CAS-Nummer |
12561-67-0 |
|---|---|
Molekularformel |
C12H16CuN6O4 |
Molekulargewicht |
371.84 g/mol |
IUPAC-Name |
copper;(2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/2C6H9N3O2.Cu/c2*7-5(6(10)11)1-4-2-8-3-9-4;/h2*2-3,5H,1,7H2,(H,8,9)(H,10,11);/q;;+2/p-2/t2*5-;/m00./s1 |
InChI-Schlüssel |
UUYDYUZBCIHUFZ-MDTVQASCSA-L |
SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)[O-])N.C1=C(NC=N1)C[C@@H](C(=O)[O-])N.[Cu+2] |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)[O-])N.C1=C(NC=N1)CC(C(=O)[O-])N.[Cu+2] |
Key on ui other cas no. |
13870-80-9 12561-67-0 |
Synonyme |
copper histidine Cu-His histidine, copper(1+) salt (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















